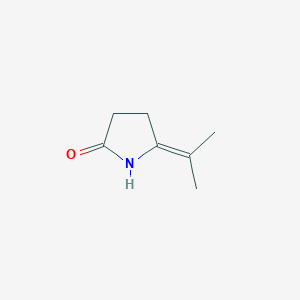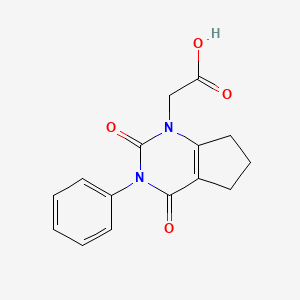
2-Naphthalenecarboxamide, 4-((2,3-dichlorophenyl)azo)-3-hydroxy-N-(5-(((3-hydroxy-4-((2-methoxy-4-nitrophenyl)azo)-2-naphthalenyl)carbonyl)amino)-1-naphthalenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxamide, 4-((2,3-dichlorophenyl)azo)-3-hydroxy-N-(5-(((3-hydroxy-4-((2-methoxy-4-nitrophenyl)azo)-2-naphthalenyl)carbonyl)amino)-1-naphthalenyl)- is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. These compounds are widely used in various industries due to their vibrant colors and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 4-((2,3-dichlorophenyl)azo)-3-hydroxy-N-(5-(((3-hydroxy-4-((2-methoxy-4-nitrophenyl)azo)-2-naphthalenyl)carbonyl)amino)-1-naphthalenyl)- typically involves the following steps:
Diazotization: The process begins with the diazotization of 2,3-dichloroaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid to form the azo compound.
Further Coupling: This intermediate is further coupled with another diazonium salt derived from 2-methoxy-4-nitroaniline.
Amidation: The final step involves the amidation reaction with 5-amino-1-naphthalenecarboxamide.
Industrial Production Methods
In industrial settings, the synthesis of such complex azo dyes is carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves:
Temperature Control: Maintaining optimal temperatures for each reaction step.
pH Control: Ensuring the correct pH levels to facilitate the diazotization and coupling reactions.
Purification: Using techniques such as recrystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxamide, 4-((2,3-dichlorophenyl)azo)-3-hydroxy-N-(5-(((3-hydroxy-4-((2-methoxy-4-nitrophenyl)azo)-2-naphthalenyl)carbonyl)amino)-1-naphthalenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium dithionite (Na2S2O4), zinc dust in acidic conditions.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Aromatic amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxamide, 4-((2,3-dichlorophenyl)azo)-3-hydroxy-N-(5-(((3-hydroxy-4-((2-methoxy-4-nitrophenyl)azo)-2-naphthalenyl)carbonyl)amino)-1-naphthalenyl)- has several applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed as a staining agent in microscopy to visualize cellular structures.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxamide, 4-((2,3-dichlorophenyl)azo)-3-hydroxy-N-(5-(((3-hydroxy-4-((2-methoxy-4-nitrophenyl)azo)-2-naphthalenyl)carbonyl)amino)-1-naphthalenyl)- involves:
Molecular Targets: The compound interacts with various enzymes and proteins, altering their activity.
Pathways Involved: It can affect signaling pathways by binding to specific receptors or interfering with the function of key molecules.
Comparación Con Compuestos Similares
Similar Compounds
- **2-Naphthalenecarboxamide, 4-((2,3-dichlorophenyl)azo)-3-hydroxy-N-(5-(((3-hydroxy-4-((2-methoxy-4-nitrophenyl)azo)-2-naphthalenyl)carbonyl)amino)-1-naphthalenyl)-
- **2-Naphthalenecarboxamide, 4-((2,3-dichlorophenyl)azo)-3-hydroxy-N-(5-(((3-hydroxy-4-((2-methoxy-4-nitrophenyl)azo)-2-naphthalenyl)carbonyl)amino)-1-naphthalenyl)-
Uniqueness
The uniqueness of 2-Naphthalenecarboxamide, 4-((2,3-dichlorophenyl)azo)-3-hydroxy-N-(5-(((3-hydroxy-4-((2-methoxy-4-nitrophenyl)azo)-2-naphthalenyl)carbonyl)amino)-1-naphthalenyl)- lies in its complex structure, which allows for multiple functional groups to participate in various chemical reactions, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
68540-42-1 |
|---|---|
Fórmula molecular |
C45H29Cl2N7O7 |
Peso molecular |
850.7 g/mol |
Nombre IUPAC |
4-[(2,3-dichlorophenyl)diazenyl]-3-hydroxy-N-[5-[[3-hydroxy-4-[(2-methoxy-4-nitrophenyl)diazenyl]naphthalene-2-carbonyl]amino]naphthalen-1-yl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C45H29Cl2N7O7/c1-61-38-23-26(54(59)60)19-20-36(38)50-52-40-27-11-4-2-9-24(27)21-31(42(40)55)44(57)48-34-16-6-14-30-29(34)13-7-17-35(30)49-45(58)32-22-25-10-3-5-12-28(25)41(43(32)56)53-51-37-18-8-15-33(46)39(37)47/h2-23,55-56H,1H3,(H,48,57)(H,49,58) |
Clave InChI |
FJOVXJODQXFEAB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC5=C4C=CC=C5NC(=O)C6=CC7=CC=CC=C7C(=C6O)N=NC8=C(C(=CC=C8)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-](/img/structure/B13809383.png)

![tert-butyl N-[(2R)-2-aminooxybutyl]carbamate](/img/structure/B13809394.png)
![N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-methoxyphenyl)acetyl]amino]benzamide](/img/structure/B13809396.png)


![Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-](/img/structure/B13809407.png)



![5'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B13809440.png)


![3,5-Dibromo-2-[(4-butan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13809463.png)
